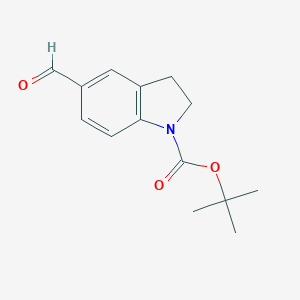

1-Boc-5-formylindoline

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

tert-butyl 5-formyl-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-7-6-11-8-10(9-16)4-5-12(11)15/h4-5,8-9H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXALJGGFHGKPIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90619064 | |

| Record name | tert-Butyl 5-formyl-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879887-32-8 | |

| Record name | tert-Butyl 5-formyl-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Boc 5 Formylindoline and Its Derivatives

Synthetic Routes to the Indoline (B122111) Core

The indoline scaffold is a privileged structural motif present in a wide array of natural products and pharmaceutically active compounds. researchgate.net Consequently, the development of efficient and versatile synthetic methodologies for constructing the indoline core has been a significant focus of chemical research. Transition metal-catalyzed reactions, in particular, have emerged as powerful tools for the synthesis of indolines, often through C-H activation and C-N bond formation strategies. researchgate.netarabjchem.org These methods provide an elegant alternative to traditional syntheses which may require harsh conditions or pre-functionalized starting materials. arabjchem.org This section will detail various transition metal-catalyzed approaches to the indoline core.

Transition Metal-Catalyzed Indoline Synthesis

The functionalization of C-H bonds catalyzed by transition metals has become a key strategy for assembling complex molecular structures, including the indoline framework. thieme-connect.com Over the last two decades, significant progress has been made in the introduction of various functional groups at the C7 position of indoline through catalysis by metals such as Palladium, Rhodium, Ruthenium, Cobalt, and Iridium. thieme-connect.com

Palladium catalysis is a versatile tool for indoline synthesis, often proceeding through C-H activation pathways. One developed method involves the palladium-catalyzed intermolecular amination of unactivated C(sp³)–H bonds. acs.orgacs.org In this process, a palladacycle is formed through intramolecular C(sp³)–H activation of a 1-(tert-butyl)-2-iodobenzene derivative. acs.org This intermediate is then aminated using a diaziridinone to yield 3,3-disubstituted indolines. acs.orgacs.org

Another strategy employs a palladium-catalyzed C7-acetoxylation of indolines, guided by N-acyl directing groups. nsf.govnih.gov This reaction demonstrates high regioselectivity for the C7 position over the competitive C5-oxidation, and a variety of N1-amides can serve as effective directing groups. nsf.govnih.gov The reaction conditions typically involve Pd(OAc)₂ as the catalyst and PhI(OAc)₂ as the oxidant. nih.gov

| Reaction Type | Catalyst | Key Reagents | Substrate Example | Product Type | Reference |

|---|---|---|---|---|---|

| Intermolecular C(sp³)–H Amination | Pd(OAc)₂ | Diaziridinone | 1-(tert-Butyl)-2-iodobenzene | 3,3-Disubstituted indolines | acs.org |

| Directed C7-Acetoxylation | Pd(OAc)₂ | PhI(OAc)₂, Ac₂O–AcOH | N-Acyl indoline | C7-Acetoxylated indoline | nih.gov |

Copper, being an earth-abundant and low-cost metal, offers an attractive alternative for catalyzing indoline synthesis. mdpi.com A Cu(OAc)₂-mediated intramolecular aromatic C-H amination has been developed, which utilizes a picolinamide-type bidentate coordination group to direct the reaction and deliver indoline products in good yields. acs.org This process can be rendered catalytic in copper by using MnO₂ as a terminal oxidant. acs.org The mild oxidative nature of the Cu(OAc)₂/MnO₂ system is notable as it allows for the formation of electron-rich thiophene- and indole-fused indoline analogues. acs.org

Furthermore, copper catalysts have been employed in cascade reactions to construct polycyclic indoline structures. One such method involves the reaction between propargylic carbamates and indoles, which can lead to a divergent synthesis of structurally distinct polycyclic indolines, including quinoline-fused indolines and C(3a)-indolyl furoindolines. acs.org

| Reaction Type | Catalyst/Mediator | Key Features | Product Type | Reference |

|---|---|---|---|---|

| Intramolecular Aromatic C–H Amination | Cu(OAc)₂ (catalytic with MnO₂) | Noble-metal-free, uses picolinamide (B142947) directing group | Substituted indolines | acs.org |

| Cascade Propargylation/Aza-Mannich Reaction | Copper catalyst | One-step, divergent synthesis from propargylic carbamates and indoles | Polycyclic indolines (e.g., quinoline-fused) | acs.org |

Gold catalysts are particularly effective in activating π-systems like alkynes, enabling selective cyclization reactions to form heterocyclic structures. researchgate.net An enantioselective gold-catalyzed cascade reaction has been developed for the synthesis of architecturally complex polycyclic fused indolines. acs.org This method utilizes functionalized propargylic alcohols and proceeds via a hydroindolination/iminium trapping sequence to yield highly functionalized tetracyclic fused furoindolines and dihydropyranylindolines in moderate to good yields and with enantiomeric excesses up to 87%. acs.org The use of chiral gold complexes is key to controlling the stereochemistry of the final product, which can feature an all-carbon quaternary stereocenter at the C(3) position. acs.org Another gold-catalyzed approach involves the dearomatization of indoles with diazoesters, where the substitution on the indole's nitrogen atom dictates the reaction outcome, leading to 3-methyleneindolines. thieme-connect.de

Cobalt catalysis provides a novel pathway for indoline synthesis through radical mechanisms. A method has been reported for the synthesis of indolines from o-aminobenzylidine N-tosylhydrazones, which proceeds via a cobalt(III)–carbene radical intermediate. nih.govnih.govresearchgate.net This transformation takes advantage of the propensity for radicals to undergo rapid intramolecular 1,5-hydrogen atom transfer (1,5-HAT). nih.govnih.gov The process uses inexpensive and commercially available cobalt catalysts, such as [Co(TPP)], and represents a formal intramolecular carbene insertion into a benzylic C-H bond. nih.gov

Cobalt catalysts have also been utilized for the C7 alkynylation of indolines using bromoalkynes as the alkynyl source under mild conditions. thieme-connect.comthieme-connect.com Kinetic isotope studies from this research suggest that the formation of a cobaltacycle may be the turnover-limiting step in the catalytic cycle. thieme-connect.comthieme-connect.com

| Reaction Type | Catalyst | Mechanism Highlight | Starting Material | Product Type | Reference |

|---|---|---|---|---|---|

| Intramolecular C-H Activation/Radical Rebound | [Co(TPP)] | Cobalt(III)–carbene radical intermediate, 1,5-HAT | o-Aminobenzylidine N-tosylhydrazone | Functionalized indolines | nih.gov |

| C7 Alkynylation | Cobalt catalyst | C-H activation, formation of a cobaltacycle | Indoline and bromoalkyne | C7-alkynylated indolines | thieme-connect.comthieme-connect.com |

Rhodium(III)-catalyzed C-H functionalization has been effectively used for the direct amidation of indolines at the C7 position. acs.orgnih.gov This transformation can be achieved using 1,4,2-dioxazol-5-ones as amidating agents, providing an efficient route to C7-amidated indolines. acs.orgnih.gov Additionally, rhodium catalysis enables the alkoxycarbonylation and acylation of indolines at the C7 position using anhydrides as a carbonyl source, avoiding the need for CO gas. nih.gov The choice of catalyst, such as [RhCl(CO)₂]₂, is crucial for optimizing the reaction yield. nih.gov Another rhodium-catalyzed approach involves the diastereoselective synthesis of 2,2,3,3-tetrasubstituted indolines from N-sulfonyl-1,2,3-triazoles and ortho-vinylanilines. thieme-connect.com

Iron, being an abundant and low-toxicity metal, is a desirable catalyst for organic synthesis. mdpi.com An iron-catalyzed method for the N-alkylation of indolines has been developed using a tricarbonyl(cyclopentadienone) iron complex. nih.gov This reaction proceeds via a borrowing-hydrogen or hydrogen auto-transfer methodology with alcohols serving as the alkylating agents. nih.gov Furthermore, a one-pot, two-step process using iron and copper catalysis has been described for the synthesis of indolines. researchgate.net The method involves a highly regioselective iron(III) triflimide-catalyzed iodination of an activated aryl ring, followed by a copper(I)-catalyzed intramolecular N-arylation. researchgate.net

Metal-Free Approaches for Indoline Ring Formation

The construction of the indoline scaffold without the use of transition metals is of significant interest in green chemistry and for avoiding metal contamination in final products. Several strategies have been developed that rely on intramolecular reactions to form the heterocyclic ring.

Intramolecular cyclization represents a powerful and direct method for assembling the bicyclic indoline system from acyclic precursors. These reactions often proceed by forming a new carbon-nitrogen bond within a single molecule. One such approach involves the intramolecular [4 + 2] cycloaddition of ynamides with conjugated enynes. This strategy is particularly effective for creating indolines with multiple substituents on the benzene (B151609) ring. The required enyne substrates can be readily assembled through modular synthetic routes.

Another metal-free approach is the visible-light-mediated intramolecular reductive cyclization. This method can be used for the synthesis of highly functionalized indolines and occurs in the absence of a transition metal or an additional photocatalyst. For example, the reaction can be promoted by the combination of visible light and tris(trimethylsilyl)silane.

Furthermore, an acetylene-activated SNAr/intramolecular cyclization cascade sequence provides a pathway to 2-substituted indoles, which can be subsequentlly reduced to indolines. In this method, the acetylene (B1199291) group serves a dual purpose: it activates the substrate for nucleophilic aromatic substitution and provides the carbon framework for the newly formed five-membered ring.

Tandem reactions that form multiple bonds in a single operation offer an efficient route to complex molecules like indolines. Iodine-mediated strategies have emerged as a valuable metal-free option for C-N bond formation. These reactions can proceed through a tandem C-H thiolation and amination sequence to generate benzopyridothiazines, showcasing the utility of iodine in mediating complex cyclizations. fao.org

A notable example is the transition-metal-free, iodine-mediated oxidative intramolecular amination of anilines. This process involves the cleavage of unactivated (sp³)C-H and N-H bonds to form the indoline ring. Mechanistic studies suggest that this transformation likely proceeds through a radical pathway. This method is advantageous for its operational simplicity and the avoidance of heavy metal catalysts.

Introduction of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a wide range of conditions and its facile removal under mild acidic conditions. The introduction of the Boc group onto the indoline nitrogen is a crucial step in the synthesis of 1-Boc-5-formylindoline.

N-tert-Butoxycarbonylation of Indolines

The N-tert-butoxycarbonylation of an indoline, such as 5-formylindoline, is typically achieved by reacting the secondary amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

Di-tert-butyl dicarbonate, commonly known as Boc anhydride, is the standard reagent for introducing the Boc protecting group. The reaction involves the nucleophilic attack of the indoline nitrogen on one of the carbonyl carbons of (Boc)₂O. This process is often carried out in the presence of a base to neutralize the acidic byproduct. The reaction conditions are generally mild and can be adapted to a variety of solvents, including aqueous systems, which aligns with the principles of green chemistry. wikipedia.orgfishersci.co.uk The flexibility of the reaction conditions allows for high yields and chemoselectivity. fishersci.co.uk

Table 1: Representative Conditions for N-tert-Butoxycarbonylation using (Boc)₂O

| Amine Substrate | Base | Solvent | Temperature | Yield |

| General Amines | Sodium Bicarbonate | Water/DCM | Reflux | High |

| General Amines | 4-(Dimethylamino)pyridine (DMAP) | Acetonitrile | Room Temp. | High |

| General Amines | None (Catalyst-free) | Water | Room Temp. | High |

This table presents generalized conditions for the N-Boc protection of amines. Specific conditions for 5-formylindoline may vary.

To enhance the efficiency and sustainability of the Boc protection reaction, various catalytic systems have been developed. These catalysts can facilitate the reaction under milder conditions and often with lower loadings of the Boc anhydride. Both Lewis acids and certain Brønsted acids have been shown to be effective. For instance, Amberlite-IR 120, a heterogeneous acid catalyst, can promote the N-Boc protection of amines under solvent-free conditions at room temperature, with the reaction often completing within minutes. derpharmachemica.com The use of a recyclable heterogeneous catalyst simplifies the work-up procedure, as the catalyst can be removed by simple filtration. derpharmachemica.com

Table 2: Catalytic Systems for N-tert-Butoxycarbonylation

| Catalyst | Solvent | Temperature | Key Advantages |

| Amberlite-IR 120 | Solvent-free | Room Temp. | Recyclable, fast reaction times |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | HFIP | - | Recyclable, chemoselective |

| Ionic Liquids | - | - | Excellent chemoselectivity |

This table illustrates various catalytic systems for the N-Boc protection of amines. The optimal catalyst for 5-formylindoline would require experimental validation.

Catalytic Systems for Boc Protection

Ionic Liquid Catalysis

Ionic liquids (ILs), which are salts with melting points below 100°C, have emerged as green and tuneable solvents and catalysts for a wide array of chemical transformations. Their unique properties, such as low vapor pressure, high thermal stability, and the ability to be tailored for specific reactions, make them attractive alternatives to conventional volatile organic solvents. ethernet.edu.et In the context of formylation, ILs can function as bifunctional catalysts. For instance, imidazolium-based ionic liquids have been shown to effectively catalyze the formylation of amines by activating both a silane (B1218182) reducing agent and the amine substrate through hydrogen bonding. northeastern.edu

While the application of ionic liquids in phase-transfer catalysis for various organic reactions is well-documented mdpi.com, specific examples detailing their use as catalysts for the C-5 formylation of 1-Boc-indoline via a Vilsmeier-Haack type reaction are not prevalent in the surveyed literature. However, the principle of using acidic or functionalized ILs to promote the formation of electrophilic species suggests a potential, yet underexplored, avenue for this transformation. researchgate.net An IL could potentially serve to activate the formylating agent or stabilize the reaction intermediates, possibly leading to milder reaction conditions or improved selectivity.

Acid-Adsorbed Silica-Gel Catalysis

Solid acid catalysts, such as acids adsorbed onto a solid support like silica (B1680970) gel, offer significant advantages in chemical synthesis, including ease of handling, reduced corrosion, and simplified product purification through simple filtration. Sulfuric acid immobilized on silica gel (H₂SO₄–SiO₂), for example, has been developed as a highly efficient and reusable catalyst for the N-formylation of various amines using triethyl orthoformate as the formyl source. mdpi.com This method provides the desired formamides in high yields under relatively mild conditions. mdpi.com

However, this application focuses on N-formylation (the addition of a formyl group to a nitrogen atom) rather than the C-formylation required for the synthesis of this compound. The literature on using acid-adsorbed silica gel specifically for the electrophilic formylation of an aromatic ring, such as in the Vilsmeier-Haack reaction, is limited. In principle, the solid acid could act as a Lewis or Brønsted acid catalyst to generate the electrophilic Vilsmeier reagent from DMF and a precursor like POCl₃, but specific research findings to support this for indoline substrates are not widely reported. Silica gel itself is known to mediate certain oxidative transformations and rearrangements on sensitive molecules. nih.gov

Hexafluoroisopropanol as Solvent and Catalyst

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) is a highly polar, non-nucleophilic solvent with a strong ability to donate hydrogen bonds. nih.gov These properties have led to it being termed a "magical solvent" capable of promoting a wide range of chemical reactions, often without the need for an additional catalyst. nih.govrsc.org HFIP can stabilize cationic intermediates and activate substrates through hydrogen bonding, thereby accelerating reactions that proceed through electrophilic pathways. scispace.com Its utility has been particularly noted in transition metal-catalyzed C-H activation reactions, where it can significantly improve yield and selectivity. nih.govrsc.org

While HFIP has been shown to activate functional groups like epoxides and imines for Friedel-Crafts type reactions with electron-rich arenes scispace.com, its specific application as a solvent or catalyst for the Vilsmeier-Haack formylation of 1-Boc-indoline is not explicitly detailed in available research. The strong ionizing power and low nucleophilicity of HFIP could theoretically facilitate the formation and reactivity of the electrophilic chloroiminium ion (Vilsmeier reagent). scispace.com This suggests that HFIP could be a promising medium for this transformation, potentially enabling the reaction under milder conditions, though dedicated studies are required to confirm this.

Regioselective Formylation at the 5-Position

The introduction of a formyl group at a specific position on the indoline ring is crucial for its use as a synthetic intermediate. For 1-Boc-indoline, the electronic properties of the substrate guide the formylation to the 5-position of the benzene ring. The nitrogen atom of the indoline, even with the electron-withdrawing tert-butoxycarbonyl (Boc) protecting group, still acts as an ortho-, para-director for electrophilic aromatic substitution on the fused benzene ring. The para-position (C5) is sterically more accessible than the ortho-position (C7), leading to highly regioselective formylation.

Vilsmeier-Haack Reaction for Formyl Introduction

The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.orgwikipedia.org It is particularly effective for substrates like indoles and their derivatives. nih.govniscpr.res.in The reaction utilizes a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide, typically phosphorus oxychloride (POCl₃), to generate an electrophilic iminium salt that then reacts with the aromatic substrate. wikipedia.orgjk-sci.com

The key to the Vilsmeier-Haack reaction is the in-situ formation of the electrophilic "Vilsmeier reagent." This is generated from the reaction between DMF and POCl₃. youtube.com The oxygen atom of DMF acts as a nucleophile, attacking the phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate (B8581778) anion to form a highly electrophilic chloroiminium cation, also known as the Vilsmeier reagent. organic-chemistry.org This cation is the active formylating agent in the reaction. ijpcbs.com

Formation of the Vilsmeier Reagent: DMF + POCl₃ → [ClCH=N(CH₃)₂]⁺[PO₂Cl₂]⁻

Electrophilic Aromatic Substitution: The electron-rich indoline ring attacks the electrophilic carbon of the chloroiminium ion. Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous workup yields the final aldehyde product, this compound. jk-sci.com

The Vilsmeier-Haack reaction is typically performed under mild conditions, making it suitable for functionalized substrates. For the formylation of 1-Boc-indoline, the substrate is treated with the pre-formed or in-situ generated Vilsmeier reagent.

Key parameters for optimization include:

Temperature: The formation of the Vilsmeier reagent is often carried out at low temperatures (e.g., 0 °C) to control the exothermic reaction. orgsyn.org The subsequent reaction with the indoline substrate can then be conducted at temperatures ranging from 0 °C to room temperature, or with gentle heating, depending on the reactivity of the substrate. jk-sci.comsynarchive.com

Stoichiometry: An excess of the Vilsmeier reagent is commonly used to ensure complete conversion of the starting material.

Solvent: While DMF can act as both a reagent and a solvent, other inert solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) can also be used. synarchive.com

Workup: The reaction is typically quenched by pouring the mixture into ice water or a basic solution (like sodium acetate (B1210297) or sodium bicarbonate solution) to hydrolyze the iminium intermediate and neutralize the acidic byproducts. orgsyn.org

The Boc-protecting group on the indoline nitrogen is crucial. It deactivates the five-membered ring towards electrophilic attack, which would otherwise preferentially occur at the C3-position in unprotected indoles. nih.gov This deactivation ensures that the electrophilic substitution occurs selectively on the electron-rich benzene portion of the molecule, leading to the desired this compound with high regioselectivity.

Table 1: Representative Conditions for Vilsmeier-Haack Formylation This table presents generalized conditions based on the Vilsmeier-Haack formylation of electron-rich aromatic compounds.

| Parameter | Condition | Purpose/Comment |

| Formylating Agent | DMF / POCl₃ | Generates the electrophilic Vilsmeier reagent in situ. |

| Substrate | 1-Boc-indoline | The Boc group directs formylation to the 5-position. |

| Temperature | 0 °C to 95 °C | Initial reagent mixing is often done at 0°C. Reaction temperature depends on substrate reactivity. jk-sci.comsynarchive.com |

| Solvent | DMF or Chlorinated Solvents (e.g., DCE) | DMF can serve as both reagent and solvent. synarchive.com |

| Reaction Time | 30 minutes to 24 hours | Monitored by TLC until consumption of starting material. synarchive.com |

| Workup | Aqueous NaHCO₃ or NaOAc | Neutralizes acid and hydrolyzes the intermediate to the aldehyde. orgsyn.org |

Palladium-Catalyzed Formylation of Aryl Halides

The introduction of a formyl group onto an aromatic ring via palladium catalysis is a powerful and versatile method. In the context of this compound synthesis, this typically involves the formylation of a 1-Boc-5-haloindoline precursor, most commonly 1-Boc-5-bromoindoline. This transformation can be achieved through several strategies, including reductive carbonylation and the use of isocyanides as a carbon monoxide surrogate.

Reductive Carbonylation Strategies

Reductive carbonylation is a prominent method for the formylation of aryl halides. This process involves the palladium-catalyzed reaction of an aryl halide with a source of carbon monoxide and a reducing agent. While direct carbonylation of aryl halides often requires high pressures of carbon monoxide gas, which can be hazardous, alternative methods have been developed using CO surrogates. One such approach utilizes N-formylsaccharin as a CO source in a palladium-catalyzed reductive carbonylation of aryl halides. nih.gov This method offers a safer alternative to gaseous carbon monoxide.

Another strategy involves the use of syngas (a mixture of CO and H₂) in the palladium-catalyzed formylation of aryl bromides. nih.gov This reaction has been successfully applied on an industrial scale for the manufacture of pharmaceutical intermediates. nih.gov The efficiency of this process is often dependent on the choice of phosphine (B1218219) ligand, with bulky and electron-rich ligands like di-1-adamantyl-n-butylphosphine (cataCXium A) showing excellent performance. nih.gov

A general representation of the reductive carbonylation of 1-Boc-5-bromoindoline is shown below:

| Reactant | Reagents | Product |

| 1-Boc-5-bromoindoline | CO, H₂, Pd catalyst, Ligand, Base | This compound |

Use of Isocyanides as C1 Sources

An alternative to traditional carbonylation methods is the use of isocyanides as a C1 source for the formylation of aryl halides. This approach avoids the need for high-pressure carbon monoxide. A notable example is the palladium-catalyzed formylation of aryl halides with tert-butyl isocyanide in the presence of a hydrosilane, such as Et₃SiH. organic-chemistry.orgnih.gov This reaction proceeds under relatively mild conditions and demonstrates good functional group tolerance. organic-chemistry.orgnih.gov The reaction mechanism is believed to involve the insertion of the isocyanide into the aryl-palladium bond, followed by reduction and hydrolysis to yield the aldehyde. organic-chemistry.org

The application of this methodology to 1-Boc-5-bromoindoline would proceed as follows:

| Reactant | Reagents | Product |

| 1-Boc-5-bromoindoline | tert-Butyl isocyanide, Et₃SiH, Pd catalyst, Ligand, Base | This compound |

Sequential and Convergent Synthesis Strategies

The synthesis of complex molecules often requires careful planning of the order of reactions and the assembly of molecular fragments. Both sequential and convergent strategies are employed in the synthesis of this compound and its derivatives, particularly in the context of preparing intermediates for pharmaceuticals like Silodosin.

Order of Boc Protection and Formylation

The timing of the introduction of the Boc (tert-butoxycarbonyl) protecting group on the indoline nitrogen relative to the formylation at the C5 position is a key strategic consideration. The Boc group serves to protect the nitrogen during subsequent reactions and can also influence the reactivity and regioselectivity of the indoline ring.

In many synthetic routes towards 5-functionalized indolines, the Boc protection is often performed early in the sequence. This is because the unprotected indoline nitrogen can interfere with various reaction conditions, including those used for formylation. For instance, in syntheses proceeding from indoline, N-protection is a common initial step before further functionalization of the aromatic ring.

| Synthetic Strategy | Step 1 | Step 2 |

| Protection First | Boc protection of indoline | Formylation of 1-Boc-indoline |

| Formylation First | Formylation of indoline | Boc protection of 5-formylindoline |

Multi-step Processes for Derivatives (e.g., Silodosin Intermediates)

This compound is a crucial intermediate in the synthesis of Silodosin, a medication used to treat benign prostatic hyperplasia. The synthesis of Silodosin often involves a multi-step sequence starting from a 5-formylindoline derivative.

One documented synthetic route involves the preparation of 1-(3-benzoyloxypropyl)-5-formylindoline. google.com This intermediate is then subjected to a Henry reaction with nitroethane, followed by reduction of the nitroalkene and subsequent functional group manipulations to construct the Silodosin side chain. google.com This exemplifies a sequential approach where the indoline core is first elaborated with the formyl group and the N-alkyl side chain before the construction of the pharmacologically active portion of the molecule.

Convergent syntheses of Silodosin have also been developed. nih.govnih.gov These strategies involve the preparation of a functionalized indoline fragment and a separate side-chain fragment, which are then coupled together in a later step. For instance, a convergent approach might involve the synthesis of a suitable indoline derivative, which could be prepared from this compound, and its subsequent coupling with the chiral amine side chain of Silodosin. nih.govnih.gov This approach can be more efficient for complex molecules as it allows for the parallel synthesis of different parts of the molecule.

A simplified representation of a multi-step process for a Silodosin intermediate from a 5-formylindoline derivative is outlined below:

| Starting Material | Key Transformation | Intermediate |

| 1-(3-Benzoyloxypropyl)-5-formylindoline | Henry reaction with nitroethane | 1-(3-Benzoyloxypropyl)-5-(2-nitroprop-1-enyl)indoline |

| 1-(3-Benzoyloxypropyl)-5-(2-nitroprop-1-enyl)indoline | Reduction of the double bond and nitro group | Silodosin precursor |

Chemical Reactivity and Transformations of 1 Boc 5 Formylindoline

Reactions at the Formyl Group

The aldehyde functionality is a versatile handle for a wide array of chemical reactions, allowing for the synthesis of a diverse range of indoline (B122111) derivatives. These transformations primarily involve nucleophilic additions to the carbonyl carbon, condensations, oxidations, and reductions.

The carbonyl carbon of the formyl group is electrophilic and susceptible to attack by various nucleophiles. This is followed by the elimination of a water molecule, leading to condensation products.

1-Boc-5-formylindoline readily reacts with primary amines in the presence of a suitable catalyst to form imines, commonly known as Schiff bases. scirp.orgnih.gov This condensation reaction typically involves the nucleophilic attack of the amine on the aldehyde carbon, forming a hemiaminal intermediate, which then dehydrates to yield the final imine product. researchgate.net The reaction can be catalyzed by mild acids, although care must be taken as the Boc-protecting group is labile under strongly acidic conditions. researchgate.net Alternatively, dehydrating agents or azeotropic removal of water can be employed to drive the reaction to completion. researchgate.net

The formation of these Schiff bases is a crucial step in the synthesis of more complex heterocyclic systems and molecules with potential biological activity. nih.govunibuc.ro

Table 1: Examples of Schiff Base Formation

| Reactant Amine | Catalyst/Conditions | Product (Schiff Base) |

|---|---|---|

| Aniline | Mild Acid (e.g., AcOH), Ethanol, Reflux | N-(1-Boc-indolin-5-ylmethylene)aniline |

| Benzylamine | Molecular Sieves, Toluene, Reflux | N-(1-Boc-indolin-5-ylmethylene)-1-phenylmethanamine |

Similar to other aldehydes, this compound can be condensed with hydrazine (B178648) and its derivatives, such as semicarbazide, to form hydrazones and semicarbazones, respectively. These reactions proceed via a nucleophilic addition-elimination mechanism analogous to Schiff base formation. The resulting products are often stable, crystalline solids, which historically have been used for the purification and characterization of aldehydes.

Table 2: Hydrazone and Semicarbazone Formation

| Reagent | Conditions | Product |

|---|---|---|

| Hydrazine (N₂H₄) | Ethanol, Reflux | This compound hydrazone |

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction involving an aldehyde or ketone and a compound with an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.org this compound serves as the aldehyde component in this reaction. The reaction is typically catalyzed by a weak base, such as an amine like piperidine (B6355638) or pyridine (B92270), which facilitates the deprotonation of the active methylene compound to form a nucleophilic enolate. wikipedia.org This is followed by a nucleophilic addition to the aldehyde and subsequent dehydration to yield an α,β-unsaturated product. wikipedia.orgrsc.org This reaction is highly valuable for extending the carbon framework and synthesizing various functionalized indoline derivatives. nih.gov

Table 3: Knoevenagel Condensation of this compound

| Active Methylene Compound | Base Catalyst | Typical Product Structure |

|---|---|---|

| Diethyl malonate | Piperidine | Diethyl 2-(1-Boc-indolin-5-ylmethylene)malonate |

| Malononitrile | Pyridine | 2-(1-Boc-indolin-5-ylmethylene)malononitrile |

| Ethyl cyanoacetate | Triethylamine (B128534) | Ethyl 2-cyano-3-(1-Boc-indolin-5-yl)acrylate |

The formyl group of this compound can be oxidized to the corresponding carboxylic acid, yielding 1-Boc-indoline-5-carboxylic acid. This transformation is a key step in organic synthesis, as carboxylic acids are versatile intermediates. Various oxidizing agents can be employed, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromium-based reagents to milder, more selective methods that are compatible with other functional groups in the molecule, particularly the acid-sensitive Boc group. nih.gov A two-step, one-pot procedure using TEMPO/NaOCl followed by sodium chlorite (B76162) (NaClO₂) has proven effective for oxidizing primary alcohols and can be adapted for aldehydes, offering high yields and compatibility with sensitive functional groups. nih.gov

Table 4: Oxidation of this compound

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| Potassium permanganate (KMnO₄) | Basic (NaOH), Heat | 1-Boc-indoline-5-carboxylic acid |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0 °C | 1-Boc-indoline-5-carboxylic acid (risk of Boc deprotection) |

| Silver(I) oxide (Ag₂O) (Tollens' Reagent) | Aqueous Ammonia (B1221849) | 1-Boc-indoline-5-carboxylic acid |

The formyl group can be readily reduced to a primary alcohol, (1-Boc-indolin-5-yl)methanol. This conversion is typically achieved with high efficiency using common hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose, as it reduces aldehydes and ketones without affecting the ester functionality of the Boc group. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, although NaBH₄ is generally preferred for its operational simplicity and safety.

Table 5: Reduction of this compound

| Reducing Agent | Solvent | Product |

|---|---|---|

| Sodium borohydride (NaBH₄) | Methanol or Ethanol | (1-Boc-indolin-5-yl)methanol |

| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) or Diethyl ether, followed by aqueous workup | (1-Boc-indolin-5-yl)methanol |

Reduction Reactions to Alcohols

Reactions Involving the Indoline Ring System

The indoline ring system, particularly the benzene (B151609) ring portion, is susceptible to various transformations that allow for further molecular elaboration.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. researchgate.net The reaction proceeds via a two-step mechanism: initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comuci.edu

In this compound, the benzene ring is substituted with two groups: the N-Boc-amino group fused to the ring and the C5-formyl group. The N-Boc-amino group is a powerful ortho-, para-directing activator due to the lone pair of electrons on the nitrogen atom that can be donated into the ring through resonance. Conversely, the formyl group is a meta-directing deactivator, withdrawing electron density from the ring.

The directing effects of these two groups are synergistic. The activating N-Boc group directs electrophiles to the positions ortho and para to it (C7 and C4, respectively). The deactivating formyl group at C5 directs incoming electrophiles to the positions meta to it (C4 and C6). The C4 position is activated by the amino group and meta to the formyl group, making it a likely site for substitution. The C7 position is also activated (ortho to the nitrogen), while the C6 position is deactivated by the adjacent formyl group. Therefore, electrophilic substitution is expected to occur preferentially at the C4 and C7 positions.

The introduction of a nitrile (cyano) group onto an aromatic ring is a valuable transformation as nitriles can be converted into other functional groups such as carboxylic acids, amines, and amides. Aromatic cyanations are often achieved through transition-metal-catalyzed reactions, such as the Rosenmund-von Braun or Sandmeyer reactions, which typically require an aryl halide as a starting material. organic-chemistry.org Direct C-H cyanation is also possible but often requires specific directing groups or harsh conditions. For this compound, functionalization via cyanation would likely first require the introduction of a halogen (e.g., bromine or iodine) at one of the reactive positions (C4 or C7) via electrophilic halogenation, followed by a palladium-catalyzed cyanation using a cyanide source like potassium ferrocyanide or sodium cyanide. organic-chemistry.org

Alkylation of the indoline core can be accomplished via methods such as the Friedel-Crafts alkylation. uci.edu This reaction involves the treatment of the aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst (e.g., AlCl₃). masterorganicchemistry.com Similar to other EAS reactions, the position of alkylation on the this compound ring is dictated by the directing effects of the existing substituents. The strongly activating N-Boc group would direct the incoming alkyl group primarily to the C4 and C7 positions. However, Friedel-Crafts alkylations are known to be prone to issues such as polyalkylation and carbocation rearrangements. uci.edu An alternative, Friedel-Crafts acylation, followed by reduction of the resulting ketone, often provides a more controlled route to alkylated products.

Functionalization at Other Ring Positions

The chemical behavior of this compound is largely dictated by its three key functional components: the Boc-protected indoline nitrogen, the aromatic ring, and the formyl (aldehyde) group at the 5-position. This section focuses specifically on the reactivity associated with the tert-butoxycarbonyl (Boc) protecting group, a cornerstone of modern organic synthesis for managing the reactivity of amine functionalities. genscript.com

Reactions Involving the Boc Protecting Group

The Boc group is prized for its stability under a wide range of reaction conditions, including those that are nucleophilic, basic, or involve hydrogenolysis. nih.gov However, its strategic removal, or "deprotection," is a critical step to unmask the secondary amine of the indoline ring for subsequent chemical transformations. The selection of a deprotection strategy is crucial, especially when other sensitive functional groups are present in the molecule.

The removal of the Boc group is most commonly achieved under acidic conditions, which exploit the lability of the tert-butyl carbamate (B1207046) linkage. fishersci.co.uk

Strong acids are the standard reagents for cleaving the Boc group. genscript.com The mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by the fragmentation of the C-O bond to release the stable tert-butyl cation. acsgcipr.org This cation is then typically neutralized by forming isobutylene (B52900) gas and a proton, or it can be trapped by a nucleophilic solvent or scavenger. acsgcipr.org The process ultimately liberates the free amine as its corresponding salt (e.g., trifluoroacetate (B77799) or hydrochloride), along with carbon dioxide. genscript.comacsgcipr.org

Commonly used acidic reagents for this transformation include trifluoroacetic acid (TFA), often in a dichloromethane (B109758) (DCM) solution, and hydrochloric acid (HCl), typically delivered as a solution in an organic solvent like 1,4-dioxane (B91453) or methanol. reddit.comacsgcipr.orgcommonorganicchemistry.com The choice of acid and solvent system can be optimized to balance reaction speed with the stability of other functional groups in the molecule. reddit.com For instance, while TFA in DCM is highly effective, HCl in dioxane is also a widely used alternative that can offer different solubility and workup characteristics. reddit.comacsgcipr.org

Table 1: Common Acidic Conditions for Boc Deprotection

| Reagent | Typical Solvent(s) | Typical Conditions | Reference(s) |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% TFA in DCM, 0°C to RT, 1-4 hours | genscript.comcommonorganicchemistry.com |

| Hydrochloric Acid (HCl) | 1,4-Dioxane, Methanol (MeOH), Ethyl Acetate (B1210297) | 4M HCl in Dioxane, RT, 1-2 hours | nih.govreddit.com |

| Phosphoric Acid (H₃PO₄) | Water, Organic Solvents | Aqueous H₃PO₄ | nih.govacsgcipr.org |

In complex multi-step syntheses, it is often necessary to remove other protecting groups while leaving the Boc group intact. This concept is known as orthogonal protection. The stability of the Boc group to conditions other than strong acid allows for the selective deprotection of other groups. For example, a benzyl (B1604629) (Bn) group can be removed by catalytic hydrogenolysis, or a fluorenylmethyloxycarbonyl (Fmoc) group can be cleaved under basic conditions (e.g., with piperidine), all while the Boc group on the indoline nitrogen remains unaffected. nih.gov

Table 2: Examples of Orthogonal Protecting Groups to Boc

| Protecting Group | Deprotection Reagent/Condition | Stability of Boc Group |

|---|---|---|

| Fluorenylmethyloxycarbonyl (Fmoc) | Piperidine in DMF | Stable |

| Benzyloxycarbonyl (Cbz or Z) | H₂, Pd/C (Hydrogenolysis) | Stable |

| Benzyl (Bn) | H₂, Pd/C (Hydrogenolysis) | Stable |

Reactions of the Deprotected Amine

Once the Boc group is removed from this compound, the resulting secondary amine of 5-formylindoline becomes available for a variety of nucleophilic reactions, most notably the formation of amide bonds.

The free indoline amine can act as the N-terminal component in the formation of a peptide bond. genscript.com This reaction involves coupling the amine with the activated carboxylic acid of an N-protected amino acid. researchgate.net To facilitate this process and prevent side reactions like racemization, a wide array of specialized "coupling reagents" have been developed. uni-kiel.debachem.com These reagents activate the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine. researchgate.net

Common classes of coupling reagents include carbodiimides (like DCC and EDC), phosphonium (B103445) salts (such as PyBOP), and aminium/uronium salts (like HBTU, HATU, and HCTU). uni-kiel.debachem.com The choice of reagent, along with additives like 1-hydroxybenzotriazole (B26582) (HOBt) and bases such as N,N-diisopropylethylamine (DIPEA), is critical for achieving high yields and maintaining the stereochemical integrity of the amino acid. uni-kiel.denih.gov

Table 3: Common Reagents for Peptide Coupling

| Reagent Class | Example Reagent(s) | Function | Reference(s) |

|---|---|---|---|

| Carbodiimides | DCC, EDC | Carboxylic acid activation | uni-kiel.de |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | Carboxylic acid activation | bachem.com |

| Phosphonium Salts | PyBOP, PyAOP | Carboxylic acid activation | bachem.com |

| Additives | HOBt, HOAt | Racemization suppression, rate enhancement | uni-kiel.de |

Beyond coupling with amino acids, the deprotected 5-formylindoline can undergo amide formation with a broader range of carboxylic acids or their derivatives. This is a fundamental transformation in organic synthesis. youtube.com

The most direct methods involve reacting the amine with activated carboxylic acid species such as:

Acyl Halides: Acyl chlorides or bromides react readily with amines, often in the presence of a non-nucleophilic base (like triethylamine or pyridine) to neutralize the hydrogen halide byproduct. khanacademy.org

Acid Anhydrides: These are also effective acylating agents for forming amides. khanacademy.org

Carboxylic Acids: Direct condensation of a carboxylic acid and an amine is possible but typically requires high temperatures to drive off water or, more commonly, the use of the same coupling reagents employed in peptide synthesis. organic-chemistry.orgyoutube.com

These reactions provide a versatile route to synthesize a wide variety of N-acyl derivatives of 5-formylindoline, enabling the construction of more complex molecules.

Table 4: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| tert-butoxycarbonyl | Boc |

| Trifluoroacetic acid | TFA |

| Dichloromethane | DCM |

| Hydrochloric acid | HCl |

| Benzyl | Bn |

| Fluorenylmethyloxycarbonyl | Fmoc |

| Dicyclohexylcarbodiimide | DCC |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | PyBOP |

| Hexafluorophosphate Benzotriazole Tetramethyl Uronium | HBTU |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HCTU |

| 1-Hydroxybenzotriazole | HOBt |

| N,N-Diisopropylethylamine | DIPEA |

| Triethylamine | - |

Cascade and Cycloaddition Reactions

Cascade and cycloaddition reactions involving this compound serve as powerful strategies for the construction of intricate molecular architectures, such as azaspirocycles and fused heterocyclic systems. These reactions often proceed with high atom economy and stereoselectivity, providing efficient access to novel chemical entities with potential applications in medicinal chemistry and materials science.

The asymmetric synthesis of azaspirocycles, which are core structures in many natural products and pharmaceuticals, can be achieved through cycloaddition reactions. While specific examples detailing the direct use of this compound in asymmetric cycloadditions for the synthesis of azaspirocycles are not extensively documented in publicly available literature, the general principles of organocatalysis and transition-metal catalysis can be applied to this substrate. The formyl group can be converted into a reactive dienophile or dipole, which can then participate in stereocontrolled cycloaddition reactions.

For instance, the formyl group could be transformed into an α,β-unsaturated system, which can then act as a Michael acceptor in asymmetric Michael additions, a key step in many cascade reactions leading to spirocyclic frameworks. Alternatively, condensation of the aldehyde with an appropriate amine could generate an imine, which can then undergo a [3+2] cycloaddition with an azomethine ylide to furnish a spiro-pyrrolidine. The stereochemical outcome of such reactions is typically controlled by a chiral catalyst, such as a proline derivative or a chiral metal complex.

Table 1: Hypothetical Asymmetric Cycloaddition of a this compound Derivative

| Entry | Dipolarophile/Dienophile | Catalyst | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |

| 1 | (E)-N-(2-methoxybenzylidene)methanamine | (S)-Proline | DMSO | rt | - | - | - |

| 2 | Methyl acrylate | Chiral Lewis Acid | CH2Cl2 | -20 | - | - | - |

| 3 | N-Phenylmaleimide | Chiral Diamine | Toluene | 0 | - | - | - |

Note: The data in this table is hypothetical and for illustrative purposes, as specific literature on this exact reaction is not currently available.

The synthesis of fused heterocyclic systems from this compound can be accomplished through various cascade reactions. These reactions often involve an initial transformation of the formyl group, followed by one or more intramolecular cyclization steps. The indoline nitrogen, after potential deprotection of the Boc group, can act as a nucleophile in these cyclization events.

One potential strategy involves the reaction of the formyl group with a multicomponent reaction partner to build a side chain that can subsequently cyclize onto the indoline ring or the aromatic nucleus. For example, a Pictet-Spengler-type reaction could be envisioned, where the formyl group, after conversion to an imine, undergoes cyclization in the presence of an activating agent. Another approach could be an intramolecular Friedel-Crafts reaction, where the formyl group is first converted into a reactive electrophile that then attacks the electron-rich aromatic ring of the indoline.

Table 2: Potential Cascade Reactions of this compound for Fused Heterocycle Synthesis

| Entry | Reagents | Reaction Type | Product Type |

| 1 | Tryptamine, TFA | Pictet-Spengler | β-Carboline fused system |

| 2 | Wittig reagent, then heat | Intramolecular Diels-Alder | Fused polycyclic system |

| 3 | Malononitrile, base | Knoevenagel condensation/cyclization | Fused pyridine ring |

Applications in Medicinal Chemistry and Drug Discovery

1-Boc-5-formylindoline as a Key Intermediate in Pharmaceutical Synthesis

The strategic placement of a Boc protecting group and a formyl functional group makes this compound an ideal starting material in multi-step pharmaceutical syntheses. The Boc group provides stability to the indoline (B122111) nitrogen, preventing unwanted side reactions, while being easily removable under acidic conditions. The formyl group, an aldehyde, serves as a synthetic handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and oxidations, allowing for the introduction of diverse side chains and functional groups crucial for biological activity.

Synthesis of Selective α1-Adrenoceptor Antagonists (e.g., Silodosin)

Selective α1-adrenoceptor antagonists are a class of drugs primarily used to treat the symptoms of benign prostatic hyperplasia (BPH). Silodosin is a highly selective α1A-adrenoceptor antagonist that exemplifies the utility of indoline-based intermediates. While various synthetic routes to Silodosin have been developed, the core structure often involves a functionalized indoline moiety. Intermediates structurally similar to this compound, such as 1-(3-Benzoyloxypropyl)-5-formylindoline, have been utilized in synthetic pathways. These pathways leverage the formyl group for constructing the side chain necessary for the drug's interaction with the α1A-adrenoceptor. The development of novel α1a adrenoceptor-selective antagonists often involves the synthesis of dihydropyrimidinones linked to substituted phenylpiperazine side chains, highlighting the modular nature of synthesizing this class of drugs where an indoline core could be a key component. nih.gov

Building Block for Biologically Active Molecules

The utility of the 1-Boc-indoline scaffold extends beyond a single therapeutic class. The closely related compound, 1-Boc-5-aminoindole , is recognized as a versatile chemical building block in pharmaceutical research. chemimpex.com Its protected structure allows for precise modifications, facilitating the synthesis of complex molecules. chemimpex.com This versatility is largely shared by this compound, as the formyl and amino groups are interconvertible and both allow for the attachment of diverse molecular fragments. Researchers utilize these intermediates to create novel indole-based compounds with significant biological activities, including potential anti-cancer and anti-inflammatory properties. chemimpex.com The ability to undergo various chemical transformations makes this scaffold a cornerstone in medicinal chemistry for developing new drug candidates targeting a range of diseases. chemimpex.com

Design and Synthesis of Indoline-Based Therapeutic Agents

The inherent biological activity of the indoline nucleus has prompted its use in the design of a multitude of therapeutic agents. By using this compound as a starting scaffold, medicinal chemists can systematically modify the structure to optimize potency, selectivity, and pharmacokinetic properties for various biological targets.

Targeted Therapies in Oncology

The development of targeted therapies, which interfere with specific molecules involved in cancer growth and progression, is a major focus in modern oncology. Indole (B1671886) derivatives are integral to many of these therapies, particularly as kinase inhibitors. While direct synthesis from this compound is not always explicitly documented in publicly available literature, the indoline scaffold is present in numerous compounds designed to target specific cancer-related proteins. For instance, pyridazino[4,5-b]indole derivatives have been synthesized for PET imaging of the translocator protein (TSPO) in gliomas, representing a targeted diagnostic application in oncology. nih.gov The synthesis of such complex heterocyclic systems often relies on versatile starting materials like functionalized indolines.

Antimicrobial and Anticancer Properties of Indoline Derivatives

Derivatives of the indole and indoline core have consistently demonstrated significant antimicrobial and anticancer activities. The synthesis of novel compounds from indoline precursors allows for the exploration of new chemical space in the search for more effective and less toxic therapeutic agents.

Research into indole-based sulfonohydrazide derivatives has yielded compounds with potent anticancer activity. One such study screened a series of molecules against breast cancer cell lines, identifying a compound with a p-chlorophenyl substituent as a promising inhibitor of both MCF-7 and MDA-MB-468 cells. nih.gov Similarly, the synthesis of 5-(2′-indolyl)thiazoles has produced compounds with encouraging cytotoxicity against various human cancer cell lines. nih.gov

| Compound | Cancer Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MCF-7 (Breast) | 13.2 | nih.gov |

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MDA-MB-468 (Breast) | 8.2 | nih.gov |

| 5-(2'-indolyl)thiazole derivative (2e) | MDA-MB-231 (Breast) | 10 | nih.gov |

| 5-(2'-indolyl)thiazole derivative (2f) | MCF-7 (Breast) | 20 | nih.gov |

In the realm of antimicrobial research, novel quindoline (B1213401) derivatives, which contain an indole nucleus, have shown potent fungicidal and antibacterial activities. One derivative, in particular, displayed superior in vitro activity against several plant pathogenic fungi and significant in vivo curative effects comparable to the commercial fungicide azoxystrobin. nih.gov

| Pathogen | Activity Type | EC₅₀ / MIC (µg/mL) | Source |

|---|---|---|---|

| Sclerotinia sclerotiorum | Fungicidal | 0.780 | nih.gov |

| Botrytis cinerea | Fungicidal | 3.62 | nih.gov |

| Fusarium graminearum | Fungicidal | 1.59 | nih.gov |

| Rhizoctonia solani | Fungicidal | 2.85 | nih.gov |

| Xanthomonas oryzae pv. oryzae | Antibacterial | 3.12 | nih.gov |

Modulators of G-Protein Coupled Receptors (e.g., 5-HT₆ Receptor Antagonists)

G-protein coupled receptors (GPCRs) are a large family of cell surface receptors that are the targets of a significant portion of modern medicines. The serotonin (B10506) 5-HT₆ receptor, a member of this family, is almost exclusively expressed in the central nervous system and is a key target for drugs aimed at treating cognitive disorders, such as Alzheimer's disease. nih.gov Blockade of this receptor has been shown to improve cognitive performance. nih.gov The synthesis of selective 5-HT₆ receptor antagonists often involves heterocyclic scaffolds. While specific synthetic routes starting from this compound are not extensively detailed in the literature, the indoline core is a common feature in the design of various GPCR modulators. The versatility of the formyl group on the this compound scaffold makes it a suitable starting point for the synthesis of complex amines and other functionalities typically found in potent and selective 5-HT₆ antagonists. nih.gov

Incorporation into Complex Molecular Architectures

The strategic incorporation of this compound into larger, more complex molecules is a key area of research in drug discovery. Its utility extends to the development of prodrugs and bioconjugates, aiming to improve the delivery and efficacy of therapeutic agents.

Prodrug Development Strategies

While direct and extensive research on this compound as a central component in prodrug strategies remains an evolving area, the principles of prodrug design can be applied to derivatives synthesized from this intermediate. A prodrug is an inactive compound that is converted into a pharmacologically active agent in the body through metabolic processes. This approach is often employed to overcome challenges such as poor solubility, instability, or unfavorable pharmacokinetic profiles of the parent drug.

The aldehyde functionality of this compound provides a reactive handle for the attachment of various promoieties. These promoieties can be designed to be cleaved by specific enzymes or under certain physiological conditions, thereby releasing the active drug at the desired site of action. For instance, linking a drug molecule to the this compound scaffold via a labile ester or amide bond could create a prodrug with altered physicochemical properties, potentially leading to improved oral bioavailability or targeted delivery.

Bioconjugation Applications

Bioconjugation involves the linking of a biomolecule, such as an antibody or a peptide, to a small molecule drug. This strategy is at the forefront of targeted therapies, particularly in oncology with the development of antibody-drug conjugates (ADCs). While specific examples detailing the direct use of this compound in commercially available bioconjugates are not prevalent in publicly accessible literature, its structural motifs are relevant to the synthesis of payloads and linkers used in ADC technology.

The indoline core is a feature of some potent cytotoxic agents used as payloads in ADCs. The formyl group on the this compound molecule can be chemically modified to introduce a linker, which is then attached to a monoclonal antibody. This allows for the targeted delivery of the cytotoxic payload to cancer cells, minimizing systemic toxicity. A related compound, 1-Boc-5-aminoindole, highlights the utility of the protected indole scaffold in bioconjugation for attaching biomolecules to surfaces or other molecules, suggesting the potential for similar applications with this compound derivatives. chemimpex.com

Impact on Drug Development and Optimization

The chemical properties of this compound and its derivatives can significantly influence the development and optimization of drug candidates by improving their stability, solubility, and pharmacokinetic profiles.

Enhancing Stability and Solubility of Drug Candidates

The stability and solubility of a drug candidate are critical factors for its successful development. Poor aqueous solubility can lead to low bioavailability and limit formulation options. The tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen of this compound can enhance the solubility of the molecule in organic solvents, facilitating its use in various synthetic transformations.

Furthermore, the indoline scaffold itself can be modified to introduce functional groups that improve the aqueous solubility of the final drug candidate. For example, the formyl group can be converted to a carboxylic acid or an amine, which can then be used to form salts or introduce polar functionalities. These modifications can lead to drug candidates with improved solubility and stability, which are essential for effective drug delivery.

Influence on Pharmacokinetic Properties

Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. The structural features of a drug molecule play a crucial role in determining its pharmacokinetic profile. The indoline core, which can be accessed through intermediates like this compound, is present in various biologically active compounds and can influence their ADME properties.

The lipophilicity of a molecule, which can be modulated by the Boc group and other substituents on the indoline ring, affects its absorption and distribution. By carefully designing derivatives of this compound, medicinal chemists can fine-tune the pharmacokinetic properties of a drug candidate to achieve the desired therapeutic effect. While specific pharmacokinetic data for compounds directly derived from this compound is not widely published, the general principles of medicinal chemistry suggest that this scaffold can be utilized to optimize the ADME profile of new therapeutic agents.

Below is a table summarizing the potential applications and impacts of this compound in drug development:

| Application Area | Specific Strategy | Potential Impact on Drug Candidate |

| Prodrug Development | Attachment of promoieties to the formyl group | Improved bioavailability, targeted drug delivery |

| Bioconjugation | Incorporation into linker-payload systems for ADCs | Targeted delivery of cytotoxic agents to cancer cells |

| Drug Optimization | Modification of the indoline scaffold | Enhanced aqueous solubility and chemical stability |

| Pharmacokinetic Tuning | Alteration of lipophilicity and other physicochemical properties | Optimized absorption, distribution, metabolism, and excretion (ADME) profile |

Computational and Theoretical Studies of 1 Boc 5 Formylindoline

Structure-Activity Relationship (SAR) Studies

Currently, there are no published SAR studies that focus specifically on 1-Boc-5-formylindoline as the primary active compound. Such studies would involve synthesizing a series of analogs with modifications to the indoline (B122111) core, the Boc protecting group, or the formyl substituent, and correlating these structural changes with a specific biological activity. Computational techniques like Quantitative Structure-Activity Relationship (QSAR) modeling would then be used to build a mathematical model linking molecular descriptors (e.g., steric, electronic, and hydrophobic properties) to the observed activity, guiding the design of more potent compounds.

Correlating Molecular Structure with Biological Activity

Computational chemistry provides powerful tools to establish a relationship between the three-dimensional structure of a molecule and its biological activity, a concept known as the Structure-Activity Relationship (SAR). For a compound like this compound, this involves understanding how the indoline core, the tert-butyloxycarbonyl (Boc) protecting group at the 1-position, and the formyl group at the 5-position contribute to its interaction with a biological target.

Key Structural Features and Their Potential Roles:

Indoline Core: The bicyclic indoline structure serves as the fundamental scaffold. Its geometry and electronic properties are crucial for orienting the functional groups in a way that allows for optimal interaction with a target protein.

1-Boc Group: The bulky Boc group at the nitrogen atom of the indoline ring significantly influences the molecule's conformation and lipophilicity. It can play a role in directing the binding of the molecule within a protein's active site and can affect its pharmacokinetic properties, such as membrane permeability.

5-Formyl Group: The aldehyde (formyl) group at the 5-position is a key functional group. It is an electron-withdrawing group, which can influence the electronic distribution of the entire indoline ring system. Furthermore, the oxygen atom of the formyl group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a biological target.

Computational Approaches to Elucidate SAR:

To formally correlate these structural features with biological activity, researchers typically employ methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking.

QSAR Studies: In a hypothetical QSAR study of a series of 1-Boc-indoline derivatives, various molecular descriptors would be calculated to quantify the physicochemical properties of the molecules. These descriptors could include steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges), and lipophilicity parameters (e.g., logP). By statistically correlating these descriptors with the measured biological activity of the compounds, a mathematical model can be built to predict the activity of new, untested analogues.

Molecular Docking: This technique would be used to predict the binding mode of this compound within the active site of a specific protein target. For instance, if this compound were being investigated as an inhibitor of a particular enzyme, docking simulations would reveal the likely orientation of the molecule and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) it forms with the enzyme's amino acid residues. This information is invaluable for understanding the structural basis of its activity.

The following table illustrates the type of data that would be generated in a computational study to correlate the structure of this compound analogues with a hypothetical biological activity.

| Compound ID | R1 Group (Position 1) | R2 Group (Position 5) | Calculated LogP | Predicted Binding Affinity (kcal/mol) | Observed Biological Activity (IC50, µM) |

| 1 | Boc | -CHO | 2.5 | -8.2 | 10 |

| 2 | H | -CHO | 1.8 | -6.5 | 50 |

| 3 | Boc | -COOH | 2.1 | -8.8 | 5 |

| 4 | Boc | -CH2OH | 2.3 | -7.9 | 15 |

This hypothetical data suggests that the presence of the Boc group and a hydrogen-bond-donating/accepting group at position 5 (like a carboxylic acid) might be beneficial for activity.

Design of Novel Analogues

The insights gained from SAR studies are instrumental in the rational design of novel analogues with improved potency, selectivity, and pharmacokinetic properties. Computational and theoretical studies play a pivotal role in this design phase by allowing for the in silico evaluation of new molecular designs before they are synthesized in the laboratory, thereby saving time and resources.

Strategies for Analogue Design:

Based on the hypothetical SAR data, several strategies could be employed to design novel analogues of this compound:

Modification of the 5-Position Group: The formyl group is a versatile handle for chemical modification. It could be converted to other functional groups to probe for additional interactions with the target. For example, it could be reduced to an alcohol, oxidized to a carboxylic acid, or used as a starting point for the synthesis of various heterocyclic rings. Computational docking studies would be essential to predict which of these modifications would lead to improved binding.

Replacement of the 1-Boc Group: While the Boc group can be important for activity, it may also be susceptible to cleavage in vivo. Therefore, designing analogues with alternative, more stable protecting groups or with functional groups that can form additional interactions at this position could be a fruitful approach. The size and electronic nature of these new groups would be guided by the information obtained from molecular modeling.

Scaffold Hopping: This advanced computational technique involves searching for new core structures (scaffolds) that can present the key interacting functional groups in a similar spatial arrangement to the original lead compound. This can lead to the discovery of novel chemical series with completely different core structures but similar biological activity.

The following table presents a hypothetical design strategy for new analogues based on computational predictions.

| Analogue ID | Proposed Modification | Rationale from Computational Study | Predicted Improvement |

| AN-01 | Replace 5-formyl with 5-cyano | The linear cyano group may offer better steric fit and electronic properties. | Increased binding affinity |

| AN-02 | Replace 1-Boc with a phenylacetyl group | The aromatic ring could form pi-stacking interactions with the target. | Enhanced potency and target residence time |

| AN-03 | Introduce a hydroxyl group at the 6-position | Potential for an additional hydrogen bond with a nearby residue. | Improved selectivity |

These in silico designed analogues would then be prioritized for synthesis and biological evaluation, creating a feedback loop where the experimental results are used to refine the computational models for the next round of design.

Sustainable Synthesis and Green Chemistry Principles

Adherence to Green Chemistry Principles in Synthesis

The traditional synthesis of 1-Boc-5-formylindoline often involves the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic compounds. wikipedia.org While effective, this classical approach presents several challenges from a green chemistry perspective. Efforts to align the synthesis with sustainable practices focus on key areas of improvement.

Atom economy, a central concept in green chemistry, evaluates the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product. The Vilsmeier-Haack reaction, in its conventional form, typically utilizes a stoichiometric amount of a formylating agent generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.com This process generates significant inorganic waste, including phosphoric acid and its salts, upon workup, leading to a low atom economy. researchgate.net

The reaction can be represented as follows:

1-Boc-indoline + POCl₃ + DMF → [Vilsmeier reagent] → this compound + H₃PO₄ + Dimethylamine hydrochloride

The byproducts, phosphoric acid and dimethylamine hydrochloride, contribute to a lower atom economy and increase the environmental burden of the synthesis. Modern approaches aim to supplant such stoichiometric reagents with catalytic systems to improve atom economy and minimize waste generation.

The choice of solvents and reagents is a critical factor in the environmental impact of a synthetic process. The Vilsmeier-Haack reaction often employs chlorinated solvents like dichloromethane (B109758) or dichloroethane. These solvents are associated with health and environmental hazards, including potential carcinogenicity and contributions to air pollution.

In the context of synthesizing this compound, a significant green chemistry objective is the replacement of these hazardous solvents with safer alternatives. Research into greener solvent options explores the use of ionic liquids, supercritical fluids, or even solvent-free reaction conditions. researchgate.net The use of less toxic and more biodegradable solvents is paramount in developing a truly sustainable synthetic route.

Efforts to reduce energy consumption focus on developing synthetic pathways that can be conducted at ambient temperature and pressure. The use of highly active catalysts can facilitate reactions under milder conditions, thereby lowering energy demands. Additionally, process intensification techniques, such as flow chemistry, can offer better heat and mass transfer, leading to more energy-efficient and controlled reactions.

Development of Environmentally Benign Synthetic Methods

Recognizing the limitations of classical synthetic routes, the development of novel, environmentally benign methods for the synthesis of this compound is an active area of research. These methods often leverage catalysis and alternative reaction media to enhance efficiency and reduce environmental impact.

Catalysis offers a powerful tool for improving the sustainability of chemical synthesis. By using catalytic amounts of a substance to facilitate a reaction, it is possible to reduce waste, lower energy requirements, and improve selectivity.

Several catalytic approaches to the formylation of indoles have been explored as greener alternatives to the Vilsmeier-Haack reaction. These include:

Boron-catalyzed formylation: Studies have shown that boron trifluoride diethyl etherate (BF₃·OEt₂) can effectively catalyze the formylation of indoles using trimethyl orthoformate as the formyl source. acs.orgnih.gov This method can proceed rapidly and efficiently, offering a streamlined route to formylindoles. acs.org

Iron-catalyzed formylation: Iron catalysts, which are abundant, inexpensive, and have low toxicity, have been employed for the C3-formylation of indoles using formaldehyde and aqueous ammonia (B1221849) with air as the oxidant. organic-chemistry.org This approach avoids the use of hazardous reagents like POCl₃. organic-chemistry.org

Iodine-catalyzed formylation: Potassium iodide has been used as a catalyst for the simultaneous C3-formylation and N-aminomethylation of indoles. nih.gov Other iodine-based catalysts, such as n-tetrabutylammonium iodide (nBu₄NI), have also been shown to be effective for the C3-selective formylation of indoles. rsc.orgnih.gov

While these catalytic methods have primarily been demonstrated for the C3-formylation of indoles, their application to the C5-formylation of 1-Boc-indoline represents a promising avenue for developing a more sustainable synthesis of this compound.

Below is a table summarizing some catalytic methods for indole (B1671886) formylation:

| Catalyst System | Formylating Agent | Key Advantages |

| Boron trifluoride diethyl etherate | Trimethyl orthoformate | Rapid, efficient, streamlined process acs.orgnih.gov |

| Ferric chloride | Formaldehyde/Aqueous Ammonia | Inexpensive, non-toxic catalyst, uses air as oxidant organic-chemistry.org |

| Potassium Iodide | 4-substituted-N,N-dimethylanilines | Readily available catalyst nih.gov |

| n-Tetrabutylammonium iodide | N-methylaniline | C3-selective formylation rsc.orgnih.gov |

This table presents data on the formylation of the indole core, which can be adapted for the synthesis of this compound.

The use of alternative reaction media is a key strategy for making chemical processes greener. Water, ionic liquids, and supercritical fluids are being investigated as replacements for volatile organic compounds (VOCs). For the synthesis of this compound, moving away from traditional chlorinated solvents is a priority.

Solvent-free, or "grindstone chemistry," is another emerging green technique where reactions are carried out by grinding the reactants together in a mortar and pestle. researchgate.net This method can lead to shorter reaction times, higher yields, and a significant reduction in waste, as it eliminates the need for a solvent altogether. researchgate.net The application of such solvent-free conditions to the formylation of 1-Boc-indoline could dramatically improve the environmental profile of the synthesis.

Furthermore, biocatalysis, which employs enzymes to carry out chemical transformations, offers a highly sustainable approach. While specific biocatalytic methods for the synthesis of this compound are not yet established, the development of enzymes for selective C-H functionalization is a rapidly advancing field. A future biocatalytic route could offer unparalleled selectivity and environmental performance.

Process Intensification and Scale-Up Considerations

Feasibility for Large-Scale Production

The feasibility of producing this compound on a large scale is contingent on several factors, including the availability and cost of starting materials, the efficiency of the synthetic route, and the ability to consistently produce a high-purity product. While specific large-scale production data for this compound is not extensively published, general principles of chemical process scale-up can be applied.

A critical aspect of large-scale feasibility is the development of a robust and reproducible synthetic protocol. This involves a thorough investigation of reaction parameters to identify optimal conditions that maximize yield and minimize the formation of impurities. The choice of reagents and solvents is also paramount, with a preference for those that are inexpensive, readily available, and have a favorable safety and environmental profile.

The following table outlines key considerations for evaluating the large-scale production feasibility of a chemical compound like this compound:

| Parameter | Considerations for Large-Scale Feasibility |